1-Methylisoindolin-2-ol is an organic compound that belongs to the class of isoindolines, which are bicyclic compounds containing a fused indole and a cyclic amine structure. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and potential biological activities.
This compound can be classified as:
The synthesis of 1-Methylisoindolin-2-ol can be achieved through several methods, including:
The synthesis often requires careful control of temperature and reaction time to optimize yields and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and analysis of the synthesized compound.
The molecular structure of 1-Methylisoindolin-2-ol consists of a fused bicyclic system with a methyl group at position one and a hydroxyl group at position two of the isoindoline framework.
Key structural data include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly used to confirm the structure and purity of 1-Methylisoindolin-2-ol.
1-Methylisoindolin-2-ol can participate in various chemical reactions, including:
Reactions are typically performed under controlled conditions to ensure selectivity and yield. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are used to monitor reaction progress and product formation.
The mechanism of action for 1-Methylisoindolin-2-ol is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Preliminary studies suggest potential activities that may include:
Data on its precise mechanism remains limited, necessitating further research into its biological interactions.
1-Methylisoindolin-2-ol exhibits several notable physical properties:
Key chemical properties include:
Relevant data from analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and decomposition characteristics.
1-Methylisoindolin-2-ol has several scientific uses:
Research continues into its potential applications, particularly in drug design and development, where its unique structural features may offer novel pharmacological properties.
Isoindole alkaloids represent a structurally distinctive class of natural products whose historical significance parallels humanity's millennia-long exploration of medicinal plants and microbial metabolites. Archaeological evidence from Mesopotamian clay tablets (2600 B.C.) documents early human utilization of Commiphora species (myrrh) and Cupressus sempervirens (cypress) oils—complex mixtures potentially containing isoindoline precursors—for treating respiratory and inflammatory conditions [1]. The formal discovery of isoindole-containing natural products, however, emerged much later in modern chemical history. The first authenticated isoindole alkaloid, 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione, was isolated in 1982 from the marine sponge Reniera sp., with its structure unequivocally confirmed through NMR spectroscopy and a four-step synthesis [3]. This breakthrough illuminated the existence of the isoindole scaffold in nature and catalyzed the search for related metabolites.
Earlier pharmacological observations laid crucial groundwork for this discovery. Traditional use of the lichen Usnea dillenius (containing usnic acid derivatives with isoindole-like oxidation patterns) for scalp diseases and ocular infections in European folk medicine hinted at the bioactivity of benzannulated nitrogen heterocycles [1]. Similarly, the red algae Porphyra umbilicalis, employed in Irish folk medicine against digestive disorders and breast cancer, produces brominated tyrosine derivatives that share biosynthetic logic with isoindoline alkaloid formation [1]. These ethnopharmacological precedents, though not identifying specific isoindole structures, underscored the therapeutic potential of complex heterocyclic metabolites from diverse biological sources.
Year | Discovery/Advancement | Biological Source | Significance |
---|---|---|---|
~2600 BCE | Early use of isoindole-containing plants (myrrh, cypress) | Terrestrial plants | Mesopotamian documentation of medicinal applications |
1982 | Isolation of 6-methoxy-2,5-dimethyl-2H-isoindole-4,7-dione | Reniera sp. (marine sponge) | First confirmed naturally occurring isoindole alkaloid |
1991 | Improved synthesis of sponge-derived isoindole | Chemical synthesis | Validated structure via 1,3-dipolar cycloaddition of benzoquinone and azomethine ylide [3] |
1996 | Isolation of chromopyrolic acid (lycogalic acid A) | Lycogala epidendrum (slime mold) | Identified as biosynthetic precursor to indolocarbazole isoindole alkaloids [3] |
1-Methylisoindolin-2-ol, while not a major natural product itself, emerged as a critical synthetic target and model compound that profoundly influenced methodological developments in heterocyclic chemistry. Its core structure—featuring a reduced isoindole scaffold with a benzylic methyl group and a polar N-OH functionality—presented unique synthetic challenges that drove innovation. Early synthetic routes relied on classical condensation approaches, such as the reaction of o-phthalaldehyde derivatives with methylamine followed by reduction, which suffered from moderate yields and functional group incompatibilities [7]. The demand for more efficient and versatile strategies catalyzed significant methodological advances, positioning this molecule as a testbed for new synthetic concepts.
The development of transition-metal-catalyzed C-H activation/annulation reactions marked a quantum leap in isoindolinone synthesis, directly impacting routes to 1-methylisoindolin-2-ol derivatives. Ruthenium-catalyzed cyclizations exemplified this shift, where N-benzyl benzamides undergo oxidative coupling with allylic alcohols (e.g., 3-buten-2-ol) in the presence of [{RuCl₂(p-cymene)}₂] (5 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (2.2 equiv) in 1,2-dichloroethane at 110°C. This process delivers 3-alkylidene isoindolinones in good yields (46-80%), which are readily reduced to 1-methylisoindolin-2-ol analogs [7]. This atom-economical approach bypasses pre-functionalized substrates and harsh conditions, aligning with green chemistry principles. Parallel innovations included enantioselective one-pot syntheses of isoindolines, reported by Waldmann in 2012, which enabled programmable access to chiral intermediates for bioactive 1-methylisoindolin-2-ol derivatives [3]. Furthermore, cycloaddition strategies—particularly intramolecular Diels-Alder reactions of furan-tethered imides—provided efficient routes to polycyclic isoindoline scaffolds relevant to natural product synthesis [3]. These methodologies collectively transformed isoindolinone chemistry from a niche area into a strategically important field with broad synthetic utility.
Synthetic Strategy | Key Conditions/Reagents | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Classical Condensation | o-Phthalaldehyde + Methylamine/NaBH₄ | Simple reagents, no metals | Low functional group tolerance, moderate yields | 40-60% |
Ru-Catalyzed C-H Activation/Annulation [7] | [{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂O, allylic alcohols | Atom-economical, broad substrate scope | Requires high temperatures (110°C) | 46-80% |
Enantioselective One-Pot Assembly [3] | Chiral organocatalysts/transition metals | Direct access to enantiopure scaffolds | Complex catalyst systems | 50-95% (ee >90%) |
Cycloaddition Approaches | Diels-Alder, 1,3-dipolar cycloadditions | Builds complexity rapidly | Limited substrate availability | 30-75% |
1-Methylisoindolin-2-ol occupies a distinct chemical space within the broader isoindole-derived metabolite family. Its structural and electronic characteristics differentiate it from both natural and synthetic isoindolinones with significant bioactivity. Unlike the oxidized isoindolinone pharmacophores (e.g., 1,3-dihydro-2H-isoindol-1-ones) found in potent carbonic anhydrase inhibitors, 1-methylisoindolin-2-ol features a hemiaminal N-OH group that enhances hydrogen-bonding capacity while reducing planarity. This difference profoundly impacts biological interactions. For instance, synthetic isoindolinone sulfonamides (e.g., compound 2f from recent studies) exhibit exceptional inhibition of human carbonic anhydrase isoforms (hCA I Kᵢ = 16.09 ± 4.14 nM; hCA II Kᵢ = 14.87 ± 3.25 nM), outperforming the drug acetazolamide (Kᵢ = 20.89 ± 1.73 nM for hCA I; 18.16 ± 0.88 nM for hCA II) [4]. This potency stems from the isoindolinone's rigid, planar carbonyl group coordinating the catalytic zinc ion and its sulfonamide moiety anchoring to hydrophilic residues. In contrast, 1-methylisoindolin-2-ol's non-planar, amphiphilic structure favors different target engagements, potentially explaining its historical (though poorly characterized) use in antimicrobial preparations.
Biosynthetically, 1-methylisoindolin-2-ol likely arises via reductive modification of phthalide intermediates rather than the oxidative pathways governing indolocarbazole alkaloid assembly. Natural isoindolinones like corollosporine (a marine antibacterial) and chilenine (a plant neuroactive alkaloid) derive from polyketide extensions followed by transamination/cyclization [4]. In contrast, staurosporine aglycone biosynthesis involves dimerization of oxidized tryptophan units (imino indolepyruvic acid 37) via the enzyme StaD to form chromopyrolic acid (38), followed by oxidative decarboxylation and aryl coupling to form the tetracyclic isoindole-embedded core [3]. The simpler 1-methylisoindolin-2-ol skeleton lacks this complexity, suggesting a shikimate or polyketide origin with late-stage nitrogen incorporation.
Structurally, 1-methylisoindolin-2-ol's reduced state enhances conformational flexibility compared to planar aromatic systems. This flexibility enables adaptive binding in enzyme pockets—a property exploited in kinase inhibitor design. While staurosporine (26) achieves nanomolar kinase inhibition (IC₅₀ = 1–20 nM) via rigid, multipoint binding mimicking ATP [3], semi-synthetic derivatives like midostaurin (35) incorporate saturated rings to modulate selectivity. 1-Methylisoindolin-2-ol’s scaffold offers similar adaptability for targeting flat, hydrophobic binding sites while its N-OH group provides a versatile handle for prodrug derivatization or metal coordination.
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9